2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
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Overview
Description
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a complex organic compound known for its unique structural configuration and versatile applications. This compound features a combination of aromatic, thieno, and pyridine groups, making it an intriguing subject of study in organic chemistry. Its distinctive chemical structure endows it with a range of physical and chemical properties that are valuable in various research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine generally involves the following steps:
Formation of the Methylsulfanylphenyl Intermediate: : This can be achieved by reacting a suitable phenyl derivative with a methylthio group using electrophilic substitution.
Construction of the Thieno[3,2-c]pyridine Ring: : This involves a multi-step process, including cyclization reactions often catalyzed by transition metals like palladium or platinum.
Coupling of the Intermediates: : The final step usually involves coupling the methylsulfanylphenyl intermediate with the thieno[3,2-c]pyridine derivative using a suitable linker, typically under conditions such as microwave irradiation or reflux in polar aprotic solvents like DMF (dimethylformamide).
Industrial Production Methods
On an industrial scale, this compound can be synthesized through automated batch reactors which ensure precise control over temperature, pressure, and reaction times. Catalysts and reagents are added in a controlled sequence to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The sulfur group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : The compound can be reduced, particularly the nitro or other reducible groups if present, using agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: : It can undergo nucleophilic substitution reactions, especially in the presence of leaving groups like halides.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Hydrogen peroxide, mCPBA.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Solvents: : DMF, DMSO (dimethyl sulfoxide), acetonitrile.
Major Products Formed from These Reactions
Oxidation may yield sulfoxides or sulfones.
Reduction can produce primary or secondary amines or even alcohols depending on the specific reduction process.
Substitution reactions lead to a variety of derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is a subject of extensive research for its potential as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology
In biological studies, it is investigated for its interactions with various biomolecules and potential use in biochemical assays.
Medicine
Potential medicinal applications include serving as a lead compound for drug development, particularly in targeting specific pathways in cancer or neurological disorders.
Industry
Industrially, it is valuable in the development of advanced materials, potentially for use in electronic devices due to its aromatic and sulfur-containing groups which can influence electrical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymatic pathways by binding to active sites, thereby altering biological processes. Pathways involved can range from metabolic cycles to signal transduction cascades.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine Derivatives: : These share the ethan-1-amine backbone but differ in their aromatic and substituent groups.
Thieno[3,2-c]pyridine Derivatives: : These have a similar core structure but vary in the attached substituents.
Highlighting Uniqueness
The unique combination of the methylsulfanyl group with the thieno[3,2-c]pyridine ring distinguishes this compound from others, providing it with a specific set of chemical reactivity and biological interactions that can be fine-tuned for targeted applications.
This compound is truly a marvel of organic chemistry, showcasing the intricate dance of atoms and bonds in forming substances of great potential and utility. What would you like to explore next in the realm of chemistry or beyond?
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylsulfanylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-19-14-4-2-12(3-5-14)15(10-17)18-8-6-16-13(11-18)7-9-20-16/h2-5,7,9,15H,6,8,10-11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKMCDVXIMYVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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